(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is a chiral alcohol with significant relevance in organic chemistry and medicinal applications. Its structure features a tetrahydronaphthalene moiety, which contributes to its unique chemical properties. This compound is classified under secondary alcohols due to the presence of the hydroxyl group attached to a carbon atom that is connected to two other carbon atoms.
The compound can be synthesized from various starting materials, including naphthalene derivatives. It is often studied for its potential biological activities and as an intermediate in the synthesis of more complex organic compounds.
The synthesis of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol typically involves multi-step organic reactions.
The reduction process is crucial as it determines the stereochemistry of the final product. Careful control of reaction conditions (temperature, solvent, and concentration) is essential to achieve high yields and purity.
The molecular structure of (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can be described as follows:
The stereochemistry at the carbon bearing the hydroxyl group is critical for its biological activity. The specific configuration (1S) indicates that it is one of the two possible enantiomers.
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can participate in various chemical reactions typical for secondary alcohols:
The choice of reagents and reaction conditions will significantly influence the yield and selectivity of these reactions.
The mechanism of action for (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol primarily involves its interactions at the molecular level with biological targets:
Quantitative studies on binding affinities and kinetic parameters are essential for understanding its biological implications.
(1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has several scientific uses:
The target molecule's (1S) absolute configuration necessitates stereoselective methods for introducing the chiral secondary alcohol. Common precursors include the corresponding prochiral ketone, 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one. The primary synthetic challenge lies in reducing this ketone enantioselectively to yield the desired (S)-alcohol with high enantiomeric excess (ee). Alternative strategies involve chiral pool utilization or resolution techniques, though enantioselective reduction of the prochiral ketone remains the most direct and widely investigated approach for generating the (1S)-configured ethanol derivative efficiently.
Catalytic asymmetric reduction is the cornerstone for synthesizing the target (S)-alcohol. Two predominant catalytic strategies are employed:
Table 1: Comparison of Catalytic Asymmetric Reduction Strategies
Strategy | Typical Catalyst System | Hydrogen Source | Key Advantages | Key Challenges for Target Ketone | Typical ee Range Reported* |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Ru/(S)-BINAP, Ru/DuPhos, Rh/Josiphos complexes | H2 (gas) | Potentially high turnover numbers (TON) | Moderate ee for unfunctionalized aryl alkyl ketones; May require high H2 pressure | 70-90% [2,6] |
Transfer Hydrogenation | Ru/(R,R)-TsDPEN, Cp*Rh(TsDPEN), Ru/DPEN derivatives | HCOONH4, iPrOH | Milder conditions; High ee for aryl alkyl ketones; Operational simplicity | Substrate/catalyst specificity; Solvent dependence | 85-99% [4,6] |
Biocatalytic Reduction | Ketoreductase (KRED) + Co-factor recycling | NAD(P)H (regenerated) | Exceptional enantioselectivity; Mild aqueous conditions; High atom economy | Requires enzyme screening/optimization; Substrate solubility | >99% (Specific enzymes) [6] |
*Ranges are illustrative based on cited literature for analogous substrates or optimized conditions for the target compound.
While direct asymmetric reduction of the ketone is common, multistep syntheses starting from substituted tetrahydronaphthalenes may require protection of other functional groups (e.g., phenols, amines) present either in the starting material or introduced during synthesis. Protecting group choice significantly impacts overall yield, step count, and compatibility with the asymmetric reduction step. Key considerations include:
Optimization of solvent and catalyst systems is critical for maximizing enantiomeric excess (ee) in the asymmetric reduction step. Key findings and strategies include:
Table 2: Solvent and Catalyst Optimization Impact on Enantioselectivity
Reduction Method | Catalyst System Example | Solvent System | Key Optimizable Parameters | Reported ee for Target* | Citation |
---|---|---|---|---|---|
Transfer Hydrogenation | RuCl(R,R)-TsDPEN | iPrOH / Toluene (1:1) | Ligand configuration (R,R vs S,S), Solvent ratio, Temp, Base conc. | 95% ee (S) | [4] |
Transfer Hydrogenation | [RhCp*Cl2]2 / (S,S)-TsDPEN | H2O / CH2Cl2 (Biphasic) | Agitation, Phase transfer agent, pH | 98% ee (S) | [6] |
Biocatalysis | KRED + NADP+ / GDH + Glucose | Phosphate Buffer (pH 7.0) | Enzyme selection, Substrate loading, Co-solvent %, Temp | >99% ee (S) | [6] |
Hydrogenation | Ru/(S)-XylBINAP / (S)-DAIPEN | CH2Cl2 | H2 pressure, Temp, Base additive, Ligand structure | 85% ee (S) | [2] |
*Specific reported values are illustrative examples from the cited literature pertaining to the target compound or very close analogues under optimized conditions.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2